molecular formula C7H13Cl2N3 B12349910 4-Chloro-5-methyl-2-propylpyrazol-3-amine;hydrochloride CAS No. 1431964-22-5

4-Chloro-5-methyl-2-propylpyrazol-3-amine;hydrochloride

Cat. No.: B12349910
CAS No.: 1431964-22-5
M. Wt: 210.10 g/mol
InChI Key: BWFXEXIQWMQFEP-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-2-propylpyrazol-3-amine;hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 5th position, and a propyl group at the 2nd position on the pyrazole ring, with an amine group at the 3rd position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-2-propylpyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes:

    Nitration: Introduction of a nitro group to the precursor compound.

    Reduction: Conversion of the nitro group to an amine group.

    Cyclization: Formation of the pyrazole ring.

    Chlorination: Introduction of the chlorine atom at the desired position.

    Formation of Hydrochloride Salt: Reacting the final product with hydrochloric acid to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-2-propylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

4-Chloro-5-methyl-2-propylpyrazol-3-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2-propylpyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine
  • 5-Amino-4-chloro-3-methyl-1-phenylpyrazole
  • 2-Propyl-4-chloro-5-methylpyrazole

Uniqueness

4-Chloro-5-methyl-2-propylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom, methyl group, and propyl group in specific positions makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

1431964-22-5

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

4-chloro-5-methyl-2-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C7H12ClN3.ClH/c1-3-4-11-7(9)6(8)5(2)10-11;/h3-4,9H2,1-2H3;1H

InChI Key

BWFXEXIQWMQFEP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)C)Cl)N.Cl

Origin of Product

United States

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